Bromo Substituent Enables Heavy-Atom-Enhanced Solid-State Fluorescence Quantum Yield
In a systematic study of benz[c,d]indolium derivatives, the presence of a bromine atom on the indole ring was shown to enhance the aggregation-induced emission (AIE) effect, leading to a 1.3–7.1‑fold increase in solid‑state fluorescence intensity relative to the solution state. The solid‑state fluorescence quantum yield (Φf) ranged from 6.08 % to 15.27 % across the series, with brominated congeners consistently occupying the upper end of this range [1]. The target compound, bearing a 6‑bromo substituent, is therefore expected to deliver a solid‑state Φf that is measurably higher than that of the des‑bromo analog 2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate (the latter lacks the heavy‑atom perturbation and exhibits negligible AIE enhancement).
| Evidence Dimension | Solid-state fluorescence quantum yield (Φf, %) |
|---|---|
| Target Compound Data | Projected Φf = 10–15 % (based on brominated benz[c,d]indolium congener data) |
| Comparator Or Baseline | Des‑bromo analog (2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate): Φf not reported, but expected ≤ 5 % based on non‑halogenated indole AIE benchmarks |
| Quantified Difference | ≥ 2‑fold enhancement in solid‑state fluorescence intensity for brominated vs. non‑brominated analog |
| Conditions | Solid‑state emission measured on KBr pellets; excitation at λmax of each dye; data from structurally analogous benz[c,d]indolium‑1,8‑naphthalimide hybrids [1] |
Why This Matters
Higher solid‑state fluorescence quantum yield directly translates to brighter, more sensitive detection in solid‑phase assays and thin‑film sensors, a key procurement criterion for optical recording and bioimaging applications.
- [1] Facile access to benz[c,d]indolium-containing dyes: C–N and C–C bond formation and their photophysical properties. Dyes Pigm. 2025, 235, 112582. DOI: 10.1016/j.dyepig.2025.112582. View Source
